7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
“7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . This compound is in the form of a powder .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . A highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5FO3/c10-7-3-1-2-5-6 (9 (11)12)4-13-8 (5)7/h1-4H, (H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a Rh (III)-catalyzed annulation between salicylaldehydes and diazo compounds offers good functional group tolerance, scalability, and a controllable chemoselectivity .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal . The boiling point is not specified .Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens . This suggests that the fluoro group in the 7-position of this compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFDMCUQBVSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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